This compound can be classified under:
The synthesis of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can be approached through various synthetic routes involving the construction of the isoquinoline and benzodiazepine frameworks.
The molecular structure of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can be characterized by:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure.
7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can participate in various chemical reactions:
Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
The mechanism of action for compounds like 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione often involves modulation of neurotransmitter systems in the central nervous system:
Studies using electrophysiological techniques may provide insights into how this compound influences neuronal excitability and synaptic transmission.
The potential applications of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione span across various fields:
Further research is warranted to explore its therapeutic potential in treating anxiety disorders or other neurological conditions. Additionally, investigations into analogs could enhance efficacy and reduce side effects.
This complex pentacyclic molecule represents a strategic fusion of bioactive heterocyclic systems: the benzodiazepine core—known for neurological activity—and the isoquinoline unit—recognized for diverse biological interactions. Its rigid, multi-ring architecture creates distinctive structural and electronic properties that underpin its potential as a pharmacophore. The systematic name defines critical features: "7,12-dihydro" denotes partial saturation reducing aromaticity in two rings, "6,14-dione" specifies carbonyl groups essential for hydrogen bonding, and "(5H,6aH)" clarifies the stereochemical configuration influencing three-dimensional shape and receptor complementarity [3] [6].
The targeted synthesis of benzodiazepine-isoquinoline hybrids emerged in the 1970s–1980s alongside growing interest in polycyclic systems with constrained geometries for receptor targeting. 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione (CAS 41994-34-7) was first documented as a synthetic intermediate during explorations of tricyclic benzodiazepinones. Early pharmacological screening revealed unexpected receptor affinity patterns distinct from simpler benzodiazepines, prompting dedicated exploration of its framework [6] [9].
A pivotal development occurred when researchers recognized that the isoquinoline moiety could mimic peptide turn structures, positioning this hybrid as a potential peptidomimetic for neuropeptide receptors (e.g., CCK/gastrin). Patent literature from the early 1990s explicitly claims fused benzodiazepines with 5-membered heterocycles for anxiety and addiction disorders, highlighting the therapeutic impetus driving synthetic innovation around such complex scaffolds [9]. By 2013, novel heterocyclic systems like benzothiadiazine variants further demonstrated sustained interest in modifying this core [8] [10].
Table 1: Core Chemical Identity of 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
Property | Value |
---|---|
CAS Registry Number | 41994-34-7 |
Molecular Formula | C₁₇H₁₄N₂O₂ |
Systematic Name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione |
SMILES | O=C1Nc2ccccc2C(=O)N2Cc3ccccc3CC12 |
Molecular Weight | 278.31 g/mol |
Stereochemistry | Single chiral center (6aS configuration) |
This compound exhibits a highly compact pentacyclic system: benzo ring (A) fused to diazepine (B), connected via bridgehead carbons to partially saturated isoquinoline (C/D/E). Critical structural features arise from this fusion:
Table 2: Key Bonding Parameters Influencing Reactivity and Stability
Bond/Location | Length (Å) / Angle (°) | Significance |
---|---|---|
C6=O (Dione) | 1.221 Å | Enhanced electrophilicity for nucleophilic addition |
N5-C6 (Amide) | 1.356 Å | Partial double-bond character limiting rotation |
C6a-N5-C6 Bond Angle | 124.5° | Deviation from ideal sp² angle increasing ring strain |
Dihedral C4a-C6a-N5-C6 | -35.8° | Measures out-of-plane distortion of diazepine ring |
The saturated 5,6a,7,12-tetrahydro core (specifically the 6aH configuration) confers crucial biomolecular recognition advantages:
Table 3: Influence of Configuration on Pharmacological Parameters
Structural Feature | Biological Consequence | Validated Target Example |
---|---|---|
(6aS) Stereochemistry | Enantioselective GABA/CCK-B affinity | CCK-B receptor IC₅₀ = 42 nM |
C6/C14 Dicarbonyl System | Bidentate H-bond acceptor | Binds Asn385/Lys389 in CCK-B |
Planar benzo ring (A) | π-Stacking with receptor aromatics | Trp386 interaction in CCK-B |
Reduced N16 basicity | Enhanced blood-brain barrier permeation | log P = 2.1; log BB = 0.8 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8